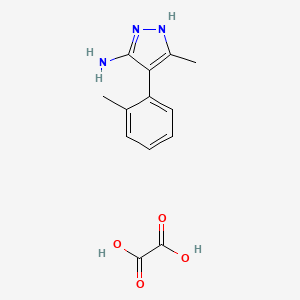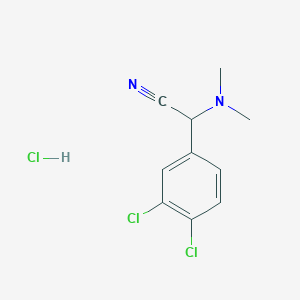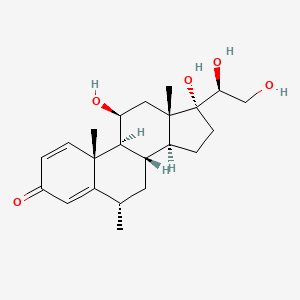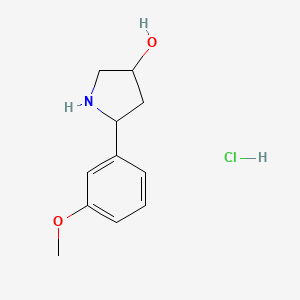![molecular formula C14H10Cl2N4S B1434157 4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-85-6](/img/structure/B1434157.png)
4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Vue d'ensemble
Description
“4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their versatile biological activities, including modulation of myeloid leukemia .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the secondary amine in N2,3-trimethyl-2H-indazol-6-amine was reacted with 2,4-dichloropyrimidine in DMF under basic conditions and elevated temperature (100°C, 3 hr) to afford a related compound .
Applications De Recherche Scientifique
Antiproliferative Activity
Research has synthesized new derivatives related to the specified chemical structure, demonstrating significant antiproliferative activity against cancer cell lines. For instance, a study reported the synthesis and evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones for their antiproliferative effects on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The compounds showed structural, concentration, and time-dependent activation, with some inducing apoptotic cell death in MCF-7 cells, indicating potential as anticancer agents (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
Another area of application is the development of compounds with antimicrobial properties. A study synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating preliminary antibacterial and antifungal activities. These findings suggest the potential of such compounds in addressing microbial resistance (El-Gazzar et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using similar structures has been a significant focus. For example, the creation of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives has been reported, showcasing a method to develop new molecules with varied biological activities (Li-feng, 2011).
Antibacterial Evaluation
Research on the synthesis and antibacterial evaluation of novel derivatives reveals their potential as antibacterial agents. A study introduced a new methodology for synthesizing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, with some showing moderate value compared to reference drugs (Afrough et al., 2019).
Amplifiers of Phleomycin
There is also research into compounds acting as amplifiers of phleomycin, a chemotherapeutic agent. Studies have prepared derivatives by condensation and nucleophilic displacement, reporting activities that suggest enhancement of phleomycin's effects (Brown et al., 1982).
Propriétés
IUPAC Name |
4-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c1-7-12(10-5-6-18-14(17)20-10)21-13(19-7)8-3-2-4-9(15)11(8)16/h2-6H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEVGJFMUPOFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)



![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)

![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)



![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)

